6-(Butan-2-yl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(sec-butyl)-2-methylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a sec-butyl group at the 6th position and a methyl group at the 2nd position, making it a unique derivative of pyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(sec-butyl)-2-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-4,6-dichloropyrimidine with sec-butylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of chlorine atoms by the amine group.
Industrial Production Methods
Industrial production of 6-(sec-butyl)-2-methylpyrimidin-4-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(sec-butyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidine rings.
Scientific Research Applications
6-(sec-butyl)-2-methylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine: Pyrimidine derivatives, including 6-(sec-butyl)-2-methylpyrimidin-4-amine, are investigated for their potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(sec-butyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA synthesis or repair, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methylpyrimidin-4-amine: Lacks the sec-butyl group, making it less hydrophobic and potentially altering its biological activity.
6-butyl-2-methylpyrimidin-4-amine: Contains a butyl group instead of a sec-butyl group, which may affect its steric and electronic properties.
2,4-diaminopyrimidine: Lacks the methyl and sec-butyl groups, resulting in different chemical and biological properties.
Uniqueness
6-(sec-butyl)-2-methylpyrimidin-4-amine is unique due to the presence of both the sec-butyl and methyl groups, which confer distinct steric and electronic characteristics. These features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
6-butan-2-yl-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-4-6(2)8-5-9(10)12-7(3)11-8/h5-6H,4H2,1-3H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBRHQYQPANDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NC(=N1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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